3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, commonly known as iberdomide (CC-220), is a high-affinity Cereblon (CRBN) E3 ligase modulator (CELMoD). Structurally derived from an isoindolinone core, it features a 4-(morpholinomethyl)benzyl ether extension that significantly expands its binding interface with the CRBN receptor compared to legacy immunomodulatory imide drugs (IMiDs). In procurement and assay design, this compound is primarily selected for its role as a high-affinity molecular glue and an advanced E3 ligase recruiting ligand for Proteolysis Targeting Chimeras (PROTACs). Because it drives rapid, deep degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) even in environments with low CRBN expression, it serves as a critical benchmark material for targeted protein degradation (TPD) research, immuno-oncology formulation, and the study of IMiD-refractory disease models [1].
Substituting 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione with standard IMiDs such as lenalidomide, pomalidomide, or thalidomide fundamentally compromises assay integrity in targeted protein degradation workflows. The morpholinomethyl-benzyl ether moiety of this compound interacts with a distinct hydrophobic pocket on CRBN, locking the E3 ligase into a conformation that standard IMiDs cannot achieve. Consequently, using lenalidomide as a generic substitute results in a 20- to 25-fold drop in CRBN binding affinity, leading to incomplete ubiquitination of target neosubstrates and failure to induce apoptosis in CRBN-depleted or IMiD-resistant cell lines. For PROTAC synthesis, substituting this core with a lenalidomide core yields degraders with significantly lower ternary complex stability and reduced degradation efficiency, directly impacting the success rate of novel degrader development [1].
In competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measuring Cereblon binding, 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione demonstrates an IC50 of 60 nM. In direct comparison, the legacy IMiDs lenalidomide and pomalidomide exhibit IC50 values of 1,500 nM and 1,200 nM, respectively. This ~20- to 25-fold increase in binding affinity is driven by the compound's extended ether linkage, which provides additional stabilizing contacts with the CRBN surface [1].
| Evidence Dimension | CRBN Binding Affinity (IC50) |
| Target Compound Data | 60 nM |
| Comparator Or Baseline | Lenalidomide (1,500 nM) and Pomalidomide (1,200 nM) |
| Quantified Difference | 20- to 25-fold higher affinity |
| Conditions | Competitive TR-FRET assay |
For PROTAC developers, the significantly higher CRBN affinity ensures more stable ternary complex formation, making it a highly effective E3 recruitment anchor for low-abundance or difficult-to-degrade target proteins.
The enhanced CRBN affinity of this compound translates directly to significantly faster and deeper degradation kinetics of the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). In cellular assays, it achieves half-maximal degradation (DC50) of these targets in the 1-10 nM range, achieving near-complete absolute depletion. In contrast, lenalidomide requires significantly higher concentrations (often >100 nM) to achieve comparable degradation and frequently fails to achieve the same maximum depth of target depletion (Dmax), particularly in cells with lower baseline CRBN expression [1].
| Evidence Dimension | Neosubstrate Degradation (DC50 for IKZF1/3) |
| Target Compound Data | 1-10 nM |
| Comparator Or Baseline | Lenalidomide (>100 nM, incomplete depletion) |
| Quantified Difference | >10-fold improvement in DC50 and greater maximum degradation |
| Conditions | Cellular degradation assays (immunoblot/flow cytometry) |
Procurement of this specific compound is essential for researchers needing deep, rapid target knockdown in molecular glue assays without the off-target toxicity associated with high-micromolar IMiD dosing.
A critical differentiator for this compound is its ability to overcome acquired IMiD resistance in laboratory models. In multiple myeloma cell lines engineered or selected for resistance to lenalidomide and pomalidomide (often characterized by CRBN downregulation), it maintains measurable anti-proliferative activity with IC50 values typically between 1 and 20 nM. Standard IMiDs show complete loss of efficacy in these specific refractory models, rendering them useless for studying advanced disease states [1].
| Evidence Dimension | Anti-proliferative IC50 in IMiD-resistant cells |
| Target Compound Data | 1 - 20 nM |
| Comparator Or Baseline | Lenalidomide and Pomalidomide (Inactive / >10,000 nM) |
| Quantified Difference | >500-fold retained potency in refractory models |
| Conditions | Lenalidomide/Pomalidomide-resistant multiple myeloma cell lines |
Laboratories modeling relapsed/refractory hematological malignancies must procure this compound, as legacy IMiDs cannot induce the necessary CRBN-mediated cytotoxicity in these specific resistance models.
Beyond direct cytotoxicity, this compound acts as a highly sensitive immunomodulator in cell culture. In primary human T-cell co-stimulation assays, it strongly enhances Interleukin-2 (IL-2) production and T-cell activation at sub-nanomolar concentrations. This immunomodulatory threshold is significantly lower than that of pomalidomide or lenalidomide, which typically require low-to-mid nanomolar concentrations to achieve equivalent cytokine induction [1].
| Evidence Dimension | Concentration required for significant IL-2 induction |
| Target Compound Data | Sub-nanomolar (<1 nM) |
| Comparator Or Baseline | Lenalidomide/Pomalidomide (low-to-mid nanomolar) |
| Quantified Difference | ~10-fold lower concentration threshold for T-cell activation |
| Conditions | Primary human T-cells stimulated with anti-CD3 antibodies |
For immuno-oncology assay development, this compound serves as a more sensitive positive control for CRBN-mediated immune cell activation, minimizing solvent (DMSO) artifacts by allowing ultra-low dosing.
Due to its 60 nM CRBN binding affinity (a 20-fold improvement over lenalidomide), this compound is a structurally advantageous precursor for synthesizing next-generation Proteolysis Targeting Chimeras (PROTACs). It is particularly suited for targeting recalcitrant proteins where stable ternary complex formation is the limiting factor in the degradation workflow [1].
Because it achieves DC50 values in the 1-10 nM range for IKZF1 and IKZF3 degradation, this compound serves as a critical positive control in high-throughput screening assays designed to discover novel molecular glues. Its rapid degradation kinetics establish a reliable maximum degradation (Dmax) baseline for comparative studies [1].
The compound's retained low-nanomolar efficacy in lenalidomide- and pomalidomide-resistant cell lines makes it indispensable for oncology researchers studying CRBN dysregulation, acquired resistance mechanisms, and salvage therapy pathways in multiple myeloma [2].